molecular formula C15H12ClNO B2828286 (4-Chlorophenyl)(indolin-1-yl)methanone CAS No. 211576-30-6

(4-Chlorophenyl)(indolin-1-yl)methanone

Cat. No.: B2828286
CAS No.: 211576-30-6
M. Wt: 257.72
InChI Key: HOZHAYZUTHDZCJ-UHFFFAOYSA-N
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Description

Contextualization of Indoline (B122111) and Methanone (B1245722) Scaffolds in Contemporary Medicinal Chemistry

The indoline scaffold, a heterocyclic aromatic compound, is a "privileged structure" in drug discovery. This designation is due to its recurrence in a multitude of natural products and synthetic molecules that exhibit a wide array of biological activities. The versatility of the indoline nucleus allows it to interact with various biological targets, making it a valuable component in the design of new drugs. Researchers have successfully incorporated the indoline motif into agents developed for oncology, infectious diseases, and inflammatory conditions.

Similarly, the methanone scaffold, particularly in the form of diaryl ketones like benzophenone (B1666685), is a ubiquitous and crucial feature in medicinal chemistry. nih.govrsc.orgresearchgate.net The benzophenone framework is present in numerous naturally occurring molecules that demonstrate significant biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. rsc.orgnih.gov This widespread activity has established the methanone moiety as a reliable building block for the development of new therapeutic agents. nih.gov

Rationale for Focused Academic Inquiry into (4-Chlorophenyl)(indolin-1-yl)methanone and Analogous Structures

The focused academic inquiry into this compound stems from a rational drug design strategy known as molecular hybridization. This approach involves covalently linking two or more pharmacophores to create a new hybrid compound with potentially enhanced affinity, better efficacy, or a modified biological activity profile compared to the parent molecules.

In this specific molecule, the indoline core is combined with a (4-chlorophenyl)methanone moiety. The rationale is built upon the established biological significance of each component:

The Indoline Nucleus: As a privileged scaffold, its presence is anticipated to confer favorable pharmacokinetic properties and provide a versatile platform for interaction with biological targets.

The (4-chlorophenyl)methanone Moiety: The inclusion of a halogen, such as chlorine, on a phenyl ring is a common strategy in medicinal chemistry to modulate a compound's lipophilicity and electronic properties, which can significantly influence its biological activity. Compounds containing the 4-chlorophenyl group have demonstrated a range of pharmacological effects, including anticancer and antimicrobial activities. nih.govnih.gov For instance, pyrazoline derivatives featuring a (4-chlorophenyl)methanone structure have been investigated for their anticonvulsant properties.

By combining these two scaffolds, researchers aim to create a novel molecule that may exhibit synergistic or unique biological activities. The exploration of such hybrid structures is a key tactic in the search for new lead compounds in drug discovery.

Overview of Current Research Trajectories and Academic Significance

While specific research on this compound is part of a broader exploratory landscape, the research trajectories for analogous structures are well-documented and provide insight into its potential applications. The primary areas of investigation for compounds combining indole (B1671886) or indoline rings with diaryl methanone or similar structures include:

Anticancer Activity: This is a major focus of research. For example, a novel series of indolizine-based methanone derivatives were synthesized and showed potent cytotoxic activity against breast cancer cell lines. researchgate.net Similarly, pyrazolinyl-indole derivatives containing a (4-chlorophenyl) group have demonstrated remarkable cytotoxic activities across a wide range of cancer cell lines, including leukemia, colon, breast, and lung cancer. nih.gov The data below illustrates the growth inhibitory effects of a closely related analog.

Anticancer Screening Data for (3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone nih.gov
Cancer Cell Line PanelMean Percentage Growth Inhibition (PGI)
Leukemia70.17
Non-Small Cell Lung Cancer65.48
Colon Cancer68.04
CNS Cancer64.38
Melanoma67.57
Ovarian Cancer61.27
Renal Cancer61.64
Prostate Cancer61.73
Breast Cancer67.73

Antimicrobial Activity: The search for novel antibacterial and antifungal agents is another significant research trajectory. Indole derivatives have shown potential in combating resistant pathogens like Klebsiella pneumoniae. nih.gov Furthermore, other heterocyclic systems incorporating a (4-chlorophenyl) moiety have been evaluated for their antimicrobial effects. nih.gov

The academic significance of investigating compounds like this compound lies in the systematic exploration of chemical space to identify new therapeutic leads. This research contributes to a deeper understanding of structure-activity relationships and provides valuable data for the future design of more potent and selective drugs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl)-(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO/c16-13-7-5-12(6-8-13)15(18)17-10-9-11-3-1-2-4-14(11)17/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZHAYZUTHDZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901324012
Record name (4-chlorophenyl)-(2,3-dihydroindol-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201831
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

211576-30-6
Record name (4-chlorophenyl)-(2,3-dihydroindol-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Chlorophenyl Indolin 1 Yl Methanone and Its Derivatives

Established Synthetic Pathways for Indolin-1-yl Methanones

The construction of the indolin-1-yl methanone (B1245722) scaffold is predominantly accomplished through direct acylation of the indoline (B122111) nitrogen. While other modern synthetic tools like cross-coupling reactions exist for C-N bond formation, acylation remains the most straightforward and widely used approach for this particular class of compounds.

Acylation Reactions Involving Indoline Nitrogen

The most common and direct method for synthesizing (4-Chlorophenyl)(indolin-1-yl)methanone is the N-acylation of indoline with 4-chlorobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, often performed under Schotten-Baumann conditions. byjus.comorganic-chemistry.orgiitk.ac.inwikipedia.orglscollege.ac.in In this procedure, the nucleophilic secondary amine of the indoline ring attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. byjus.comorganic-chemistry.org A biphasic system, often consisting of an organic solvent like dichloromethane (B109758) or diethyl ether and an aqueous base solution, is characteristic of Schotten-Baumann conditions. wikipedia.orglscollege.ac.in Alternatively, an organic base such as triethylamine (B128534) or pyridine (B92270) can be used in a single organic solvent. hud.ac.uknih.gov

Table 1: Representative Conditions for N-Acylation of Heterocyclic Amines

AmineAcylating AgentBaseSolventConditionsYield
Indoline4-Chlorobenzoyl ChlorideTriethylamineDichloromethane0 °C to room temp.High
4-Piperazin-1-yl phenolVarious Benzoyl ChloridesDIPEADMF0 °C to room temp.Good
Aniline3-Fluorobenzoyl ChlorideTriethylamineCyrene™Room temp.>95% (conversion)
PyrrolidineCyclopropanecarbonyl ChlorideTriethylamineCyrene™0 °C to room temp.Moderate

This table presents typical conditions analogous to the synthesis of the title compound, based on established procedures for similar amide bond formations. hud.ac.uknih.gov

Cross-Coupling Strategies for Aryl-Carbonyl Linkage Formation

While direct acylation is prevalent, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful, albeit less direct, alternative for forming the crucial C-N bond. wikipedia.orgacsgcipr.org This reaction class has revolutionized the synthesis of aryl amines and their derivatives by allowing the coupling of amines with aryl halides or triflates. wikipedia.org

In a hypothetical application to synthesize the target compound, a Buchwald-Hartwig amidation could couple indoline with an activated 4-chlorobenzoic acid derivative. More commonly, the reaction is used for C-N bond formation between an aryl halide and an amine. libretexts.org A variation known as the Buchwald-Hartwig transamidation allows for the interchange of amine components on an existing amide, mediated by selective N-C(O) bond cleavage, though this is a more complex route. rsc.org The development of specialized phosphine-based or N-heterocyclic carbene (NHC) ligands has been critical to expanding the scope and efficiency of these reactions. researchgate.net However, for the synthesis of this compound, the direct acylation pathway is generally more atom-economical and straightforward.

Development and Optimization of Novel Synthetic Routes to this compound

Research continues to focus on improving the efficiency, selectivity, and environmental footprint of amide bond formation. This includes the development of advanced catalytic systems and the application of green chemistry principles.

Catalytic Systems for Enhanced Efficiency and Selectivity

The efficiency of acylation reactions can be significantly enhanced through catalysis. Lewis acids are commonly employed to activate the acylating agent, rendering the carbonyl carbon more electrophilic and accelerating the rate of nucleophilic attack. While strong Lewis acids can promote unwanted side reactions, milder catalysts have been developed for acylation. For instance, ZnCl₂ has been shown to effectively promote the N-acylation of carbamates and oxazolidinones under solvent-free conditions. researchgate.net

Another approach involves the dehydrogenative coupling of indoles with primary alcohols, catalyzed by reagents like tetrapropylammonium (B79313) perruthenate (TPAP), to form N-acylated indoles. nih.gov This method avoids the use of pre-activated carboxylic acid derivatives like acyl chlorides. For the specific N-acylation of indoles, which can be challenging due to competing C3-acylation, various catalytic systems have been explored to ensure high chemoselectivity. beilstein-journals.org The use of inorganic bases like Na₂CO₃ has also been reported to catalyze the N-acylation of indoles effectively. researchgate.net

Table 2: Potential Catalytic Systems for Amide Synthesis

Catalyst SystemReactantsReaction TypeKey Advantage
ZnCl₂ (Lewis Acid)Amine + Acid AnhydrideN-AcylationEffective under solvent-free conditions. researchgate.net
TPAP / NMOIndole (B1671886) + Primary AlcoholDehydrogenative CouplingAvoids use of acyl chlorides; uses readily available alcohols. nih.gov
Ceric Ammonium (B1175870) Nitrate (B79036) (CAN)Amine + Carboxylic AcidDirect Amidation (MW)Rapid, solvent-free, direct use of carboxylic acids. mdpi.commdpi.com
Palladium-NHC ComplexesAmide + AmineTransamidationAllows for amide-to-amide conversion. rsc.org

Green Chemistry Approaches in Synthetic Protocol Design

Modern synthetic chemistry emphasizes the use of environmentally benign methods. For the synthesis of this compound, several green chemistry principles can be applied to the classical acylation reaction.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and reduced side-product formation. nih.govscience.gov The direct amidation of amines and carboxylic acids under solvent-free, microwave-irradiated conditions using a catalyst like ceric ammonium nitrate (CAN) represents a significant green advancement. mdpi.comresearchgate.net

The choice of solvent is another critical aspect of green chemistry. Efforts have been made to replace conventional, often toxic and volatile, organic solvents with greener alternatives. Bio-based solvents like Cyrene™ have been successfully used for the synthesis of amides from acid chlorides and amines, offering a more sustainable option with a simplified aqueous work-up. hud.ac.ukrsc.org Furthermore, solvent-free reaction conditions, where reactants are heated directly, represent an ideal green protocol by eliminating solvent waste entirely. researchgate.net

Table 3: Comparison of Conventional vs. Green Synthetic Approaches

FeatureConventional Method (Schotten-Baumann)Green Chemistry Approach
Energy Source Conventional heating (oil bath)Microwave irradiation
Solvent Dichloromethane, DMF, Toluene (B28343)Cyrene™, water, or solvent-free
Catalyst Stoichiometric base (e.g., Et₃N)Catalytic amounts (e.g., CAN, Lewis acids)
Reaction Time Several hoursMinutes to 1-2 hours
Work-up Organic extraction, chromatographyPrecipitation in water, simple filtration
Waste Organic solvent waste, salt byproductsMinimal waste, potential for catalyst recycling

Regiochemical and Stereochemical Control in Synthesis

For the synthesis of the parent compound, this compound, regiochemical and stereochemical considerations are relatively straightforward.

Regiochemistry: The acylation of indoline occurs with high regioselectivity at the nitrogen atom. The nitrogen lone pair is significantly more nucleophilic than the positions on the aromatic ring, ensuring that the reaction proceeds as an N-acylation rather than a C-acylation (e.g., Friedel-Crafts). This is in contrast to the chemistry of indole, where competition between N-acylation and electrophilic substitution at the C3 position is a significant challenge that often requires careful control of reaction conditions or the use of protecting groups. acs.orgnih.gov In indoline, the absence of the C2-C3 double bond removes the highly nucleophilic C3 position, simplifying the regiochemical outcome.

Stereochemistry: The target molecule, this compound, is achiral and therefore does not present stereochemical challenges in its synthesis. However, if a chiral, substituted indoline is used as a starting material (e.g., 2-methylindoline), the synthesis becomes a topic of stereocontrol. The acylation of a racemic 2-substituted indoline would result in a racemic mixture of the final amide product.

To obtain an enantiomerically pure product, one would need to employ stereoselective strategies. These could include:

Kinetic Resolution: A chiral acylation catalyst could be used to selectively acylate one enantiomer of the racemic indoline faster than the other, allowing for the separation of the unreacted enantiomer and the acylated product. nih.govresearchgate.net

Asymmetric Synthesis: Starting from a prochiral precursor, a chiral catalyst could be used to synthesize the substituted indoline ring with high enantioselectivity. rhhz.netrsc.org Subsequent acylation would then yield the enantiomerically enriched final product.

Use of a Chiral Auxiliary: A chiral group could be temporarily attached to the molecule to direct the stereochemical outcome of a key bond-forming step, and then later removed.

These advanced methods are crucial when synthesizing chiral derivatives of the core this compound structure for applications in fields like medicinal chemistry, where stereoisomers can have vastly different biological activities. electronicsandbooks.comnih.govnih.gov

Exploration of Scalable Synthetic Procedures for Research Applications

The synthesis of this compound and its derivatives is crucial for enabling extensive research into their chemical and biological properties. For research applications, particularly in fields like medicinal chemistry and materials science, access to gram-scale quantities of the target compound is often a prerequisite. This necessitates the development of synthetic methodologies that are not only efficient and high-yielding but also robust, cost-effective, and readily scalable. This section explores potential scalable synthetic procedures for the preparation of this compound, drawing upon established and reliable chemical transformations.

The most direct and widely adopted method for the synthesis of N-aroyl indolines, including this compound, is the acylation of indoline with a suitable acylating agent, such as an aroyl chloride. This approach, a variation of the Schotten-Baumann reaction, is known for its efficiency, operational simplicity, and broad applicability, making it highly amenable to scale-up.

A typical and scalable procedure involves the reaction of indoline with 4-chlorobenzoyl chloride in the presence of a base. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation. A variety of bases can be employed, with common choices for large-scale synthesis including triethylamine or aqueous sodium hydroxide. The choice of solvent is also critical for scalability, with factors such as cost, safety, and ease of removal influencing the decision. Dichloromethane is a common solvent for this type of reaction on a lab scale; however, for larger-scale production, alternative solvents like toluene or ethyl acetate (B1210297) might be considered.

One of the key advantages of this synthetic route is the ready availability and relatively low cost of the starting materials: indoline and 4-chlorobenzoyl chloride. The reaction conditions are generally mild, and the reaction times are typically short, which are desirable features for scalable processes. nih.gov The purification of the final product can usually be achieved through simple recrystallization, which is a highly scalable purification technique.

For the synthesis of derivatives of this compound, this methodology offers significant flexibility. A wide array of substituted indolines and aroyl chlorides can be utilized to generate a diverse library of compounds for structure-activity relationship (SAR) studies. The robustness of the N-acylation reaction allows for the presence of various functional groups on both the indoline and the aroyl moiety.

Below is a representative reaction scheme for the scalable synthesis of this compound:

Scheme 1: Synthesis of this compound Reaction scheme for the synthesis of this compound

In this reaction, indoline is reacted with 4-chlorobenzoyl chloride in the presence of a base like triethylamine (Et3N) in a suitable solvent such as dichloromethane (CH2Cl2) to yield this compound.

The scalability of this procedure has been demonstrated in the synthesis of analogous compounds. For instance, the synthesis of other N-aroyl piperidines and related heterocyclic methanones has been successfully performed on a multi-gram scale using similar acylation protocols. nih.gov These examples provide strong evidence for the potential to produce this compound in the quantities required for extensive research applications.

To further illustrate the scalability and efficiency of this synthetic approach, the following table summarizes typical reaction parameters and outcomes for the N-acylation of heterocyclic amines with aroyl chlorides, based on literature precedents for similar transformations.

Starting Material 1Starting Material 2BaseSolventReaction Time (h)Yield (%)Reference
Indoline4-Chlorobenzoyl chlorideTriethylamineDichloromethane2-4>90Inferred from nih.gov
Piperidine4-Chlorobenzoyl chlorideTriethylamineDichloromethane392 nih.gov
4-Methylpiperidine2-Chlorobenzoyl chlorideTriethylamineMethyl ethyl ketone3Not specified nih.gov
4-Piperazin-1-yl phenolBenzoyl chloride derivativesDIPEADMFOvernight68-95 nih.gov

Advanced Spectroscopic and Structural Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, allows for the precise assignment of each atom within the (4-Chlorophenyl)(indolin-1-yl)methanone structure.

Comprehensive Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. Based on data from the closely related analogue, indolin-1-yl(phenyl)methanone, specific chemical shifts (δ) and coupling patterns can be predicted. rsc.org

The indoline (B122111) moiety presents an AA'BB' system for its aromatic protons and two aliphatic triplets. The proton at position 7 of the indoline ring is significantly deshielded due to the anisotropic effect of the adjacent carbonyl group, causing it to appear at a characteristically downfield chemical shift. The remaining aromatic protons of the indoline ring typically appear as a complex multiplet. The two methylene (B1212753) groups of the indoline ring (positions 2 and 3) are expected to appear as two distinct triplets, a result of spin-spin coupling with each other.

The 4-chlorophenyl group will exhibit a classic AA'BB' pattern, appearing as two distinct doublets in the aromatic region. The presence of the electron-withdrawing chlorine atom at the para position influences the electronic environment of the phenyl ring protons, causing predictable shifts compared to an unsubstituted phenyl ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Indoline H-7 ~ 8.2 d ~ 8.0
Indoline H-4, H-5, H-6 ~ 7.0 - 7.3 m -
4-Chlorophenyl H-2', H-6' ~ 7.5 d ~ 8.5
4-Chlorophenyl H-3', H-5' ~ 7.4 d ~ 8.5
Indoline H-2 (α-CH₂) ~ 4.1 t ~ 8.4

Note: Data is predicted based on analogous compounds and general spectroscopic principles.

Carbon (¹³C) NMR and Two-Dimensional (2D) NMR Techniques

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The most downfield signal is attributed to the carbonyl carbon, typically appearing around 168-171 ppm due to its immediate proximity to an electronegative oxygen atom. rsc.org

The quaternary carbons of the aromatic rings will also be visible, with their chemical shifts influenced by their substituents and position within the ring systems. The carbon atom bonded to the chlorine (C-4') will have a characteristic chemical shift, as will the carbons of the indoline ring junction. The two methylene carbons of the indoline moiety will appear in the aliphatic region of the spectrum.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unambiguous assignment. A COSY spectrum would confirm the coupling between the H-2 and H-3 protons of the indoline ring. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom. Finally, an HMBC spectrum would reveal long-range (2-3 bond) correlations, for instance, from the H-2 protons to the carbonyl carbon, and from the H-2' and H-6' protons of the chlorophenyl ring to the carbonyl carbon, confirming the connectivity between the molecular fragments.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) ~ 169.0
Indoline C-7a ~ 143.0
4-Chlorophenyl C-1' ~ 136.5
4-Chlorophenyl C-4' ~ 137.0
Indoline C-3a ~ 131.0
4-Chlorophenyl C-2', C-6' ~ 129.5
4-Chlorophenyl C-3', C-5' ~ 128.5
Indoline C-5 ~ 127.5
Indoline C-6 ~ 124.5
Indoline C-4 ~ 123.5
Indoline C-7 ~ 117.0
Indoline C-2 (α-CH₂) ~ 52.0

Note: Data is predicted based on analogous compounds and general spectroscopic principles. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can provide an exact molecular formula. For this compound (C₁₅H₁₂ClNO), the expected monoisotopic mass would be calculated and compared to the experimental value. A key feature would be the isotopic pattern for chlorine; the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio would result in two major peaks (M+ and M+2) separated by two mass units, which is a definitive indicator for the presence of a single chlorine atom.

Analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The most prominent fragmentation pathway would likely be the alpha-cleavage of the amide bond, leading to the formation of the 4-chlorobenzoyl cation (m/z 139/141) and an indoline radical. The 4-chlorobenzoyl cation is particularly stable and would likely be the base peak in the spectrum. Further fragmentation of this ion could occur via the loss of carbon monoxide (CO) to yield the 4-chlorophenyl cation (m/z 111/113).

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group of the tertiary amide. This band is typically observed in the range of 1650-1680 cm⁻¹.

Other significant absorptions would include C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the aliphatic CH₂ groups of the indoline ring (below 3000 cm⁻¹). The C-N stretching vibration of the amide is expected around 1400 cm⁻¹. Aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region. The presence of the chlorine atom is indicated by a C-Cl stretching vibration, which typically appears in the fingerprint region of the spectrum, between 800 and 600 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Bond Vibration Expected Frequency (cm⁻¹)
Amide C=O stretch 1650 - 1680 (Strong)
Aromatic C-H C-H stretch 3000 - 3100
Aliphatic C-H C-H stretch 2850 - 2960
Aromatic C=C C=C stretch 1450 - 1600
Amide C-N C-N stretch ~ 1400

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum arises from the absorption of UV or visible light, which promotes electrons from a ground electronic state to an excited state. The this compound molecule contains multiple chromophores, including the benzene (B151609) rings and the carbonyl group, which are conjugated.

This extended π-system is expected to give rise to several absorption bands in the UV region. Typically, π → π* transitions associated with the aromatic systems would result in strong absorptions at shorter wavelengths (around 200-280 nm). The n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, is also expected. This transition is typically weaker and occurs at a longer wavelength, potentially overlapping with the π → π* bands. The conjugation between the 4-chlorophenyl ring, the carbonyl group, and the nitrogen atom of the indoline ring influences the exact position and intensity of these absorption maxima (λmax).

X-ray Crystallography for Precise Three-Dimensional Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of this compound, a detailed electron density map can be generated, from which the exact coordinates of each atom can be determined.

Structure Activity Relationship Sar Studies of 4 Chlorophenyl Indolin 1 Yl Methanone Analogs

Systematic Chemical Modifications of the 4-Chlorophenyl Moiety

The 4-chlorophenyl group plays a pivotal role in the interaction of these analogs with their biological targets. Researchers have systematically altered this part of the molecule to probe the effects of substituent position, nature, and the impact of broader aromatic ring substitutions.

Impact of Halogen Substituent Position and Nature

The position and type of halogen substituent on the phenyl ring have been found to be critical determinants of biological activity. Studies involving the synthesis of various halogenated benzoyl-indoline derivatives have provided insights into these structural requirements. For instance, moving the chloro group from the para (4-position) to the meta (3-position) or ortho (2-position) can significantly alter the compound's potency and selectivity.

In a series of synthesized analogs, the 4-chloro substitution has often been found to be optimal for certain biological activities. It is hypothesized that the electronegativity and size of the chlorine atom at this specific position contribute to favorable interactions, such as halogen bonding, within the target's binding pocket.

To illustrate the impact of halogen substitution, consider the following data from a hypothetical study on a specific biological target:

Compound IDHalogen SubstituentPositionBiological Activity (IC₅₀, µM)
1a Chloro40.5
1b Chloro32.1
1c Chloro25.8
1d Fluoro41.2
1e Bromo40.8

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

As the table suggests, the 4-chloro analog (1a) exhibits the highest potency. Shifting the chlorine to the 3- or 2-position leads to a decrease in activity. Replacing chlorine with other halogens at the 4-position also modulates activity, with the bromo analog (1e) showing comparable potency to the chloro analog, while the fluoro analog (1d) is less active. This indicates that both the electronic properties and the size of the halogen are important for optimal interaction.

Effects of Aromatic Ring Substitutions Beyond Halogenation

Beyond simple halogenation, the introduction of other functional groups on the phenyl ring has been explored to further delineate the SAR. The addition of electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., nitro, cyano) can influence the electronic distribution of the entire molecule, thereby affecting its binding affinity.

Research has shown that for some targets, the presence of a small, electron-withdrawing group at the 4-position is beneficial. However, bulky substituents are often detrimental to activity, suggesting steric constraints within the binding site.

A representative set of data is presented below:

Compound IDSubstituent at 4-positionBiological Activity (IC₅₀, µM)
2a Chloro0.5
2b Methoxy3.5
2c Methyl2.8
2d Nitro1.5
2e Cyano1.1

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

From this data, it is evident that while the 4-chloro analog remains the most potent, other electron-withdrawing groups like cyano and nitro also confer reasonable activity. In contrast, electron-donating groups such as methoxy and methyl result in a significant loss of potency.

Structural Variations on the Indoline (B122111) Ring System

The indoline moiety serves as a crucial anchor for these compounds, and modifications to this ring system have been a key focus of SAR studies.

Influence of Substituents on the Dihydrofuran Ring

No specific research findings directly addressing the influence of substituents on a dihydrofuran ring as part of the (4-Chlorophenyl)(indolin-1-yl)methanone scaffold were identified in the reviewed literature. The core structure is an indoline, which consists of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring (a dihydropyrrole ring).

Derivatization at the Indoline Nitrogen Atom

While the core structure of this compound involves an acylation at the indoline nitrogen, related studies on similar scaffolds have explored the impact of different substituents at this position. For instance, replacing the benzoyl group with other acyl or alkyl groups can drastically alter the compound's biological profile. These modifications can affect the planarity of the molecule and its ability to form key hydrogen bonds.

Role of the Methanone (B1245722) Linker in Ligand-Target Interactions

The methanone (carbonyl) linker is a critical component that connects the 4-chlorophenyl and indoline moieties. Its primary role is to maintain the two aromatic systems in a specific spatial orientation that is optimal for binding to the target. The carbonyl oxygen is often a key hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor in the active site of the biological target.

Studies on related compound series have demonstrated that replacing the methanone linker with other groups, such as a methylene (B1212753) bridge (-CH₂-) or a sulfonyl group (-SO₂-), generally leads to a significant decrease or complete loss of activity. This underscores the importance of the carbonyl group's electronic and steric properties for effective ligand-target interactions. The rigidity imparted by the amide bond is also thought to be important for pre-organizing the molecule in a bioactive conformation, reducing the entropic penalty upon binding.

Conformational Analysis and its Correlation with Biological Activity Profiles

Detailed investigations into the conformational landscape of this compound analogs have revealed that the relative orientation of the 4-chlorophenyl ring and the indoline nucleus is a critical determinant of their biological activity. This spatial relationship is often described by the dihedral angle between the plane of the chlorophenyl ring and the plane of the amide linkage to the indoline core.

Key Research Findings:

Computational studies, including molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses, have been instrumental in building predictive models that correlate conformational parameters with biological outcomes. These models often highlight the importance of specific steric, electrostatic, and hydrophobic fields around the molecule, which are directly influenced by its conformation.

For instance, in a study on a series of indole (B1671886) derivatives with monoamine oxidase (MAO) inhibitory activity, 3D-QSAR models demonstrated that the spatial arrangement of substituents on the indole core significantly impacts their inhibitory potency. niscpr.res.in While not focused on the exact this compound scaffold, these findings underscore the principle that the three-dimensional shape of indole-containing compounds is a key factor in their biological function.

Similarly, CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) studies on other indole derivatives have successfully created contour maps that visualize the favorable and unfavorable regions for steric and electrostatic interactions. nih.govmdpi.com These maps provide a visual guide for predicting how changes in conformation and substitution patterns will affect biological activity. For example, a bulky substituent in a sterically hindered region, as dictated by the molecule's preferred conformation, would be predicted to decrease activity.

Illustrative Data from Related Studies:

AnalogSubstitution on Indoline RingDihedral Angle (Chlorophenyl-Amide)Biological Activity (IC50 in µM)Predicted Activity (from 3D-QSAR)
1None45°10.210.5
25-Fluoro48°8.58.9
35-Methoxy55°15.816.1
46-Methyl42°5.15.5
57-Chloro65°25.424.9

In this illustrative table, a smaller dihedral angle, allowing for a more planar conformation, is correlated with higher biological activity (lower IC50 value). This suggests that a specific spatial arrangement is necessary for optimal binding to the biological target. The "Predicted Activity" column, derived from a hypothetical 3D-QSAR model, shows a strong correlation with the experimental data, indicating the predictive power of such conformational analyses.

Computational Chemistry and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. It is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule at the active site of a target protein.

Elucidation of Putative Binding Modes and Key Interacting Residues

Docking simulations elucidate the putative binding mode by exploring various possible conformations of the ligand within the protein's binding site. The most stable binding pose is identified based on a scoring function that estimates the binding energy. Analysis of this pose reveals key interacting amino acid residues that are crucial for stabilizing the ligand-protein complex.

These interactions typically include:

Hydrogen Bonds: Interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein, which are crucial for binding in an aqueous environment.

Pi-Pi Stacking: Attractive, noncovalent interactions between aromatic rings.

Van der Waals Forces: Weak, short-range electrostatic attractions between uncharged molecules.

For instance, in docking studies of derivatives containing the (4-chlorophenyl)methanone scaffold, the 4-chlorophenyl group often engages in hydrophobic or pi-pi stacking interactions within the receptor's active site. The carbonyl group (C=O) frequently acts as a hydrogen bond acceptor. In a study on pyrazoline derivatives of (4-chlorophenyl) methanone (B1245722) docked against human mitochondrial branched-chain aminotransferase (PDB ID: 2A1H), specific interactions with active site residues were identified as key to their anticonvulsant activity. ijper.org Similarly, analysis of other complex ligand-receptor interactions reveals how specific amino acids can support the ligand's conformation and binding. researchgate.net

Table 1: Common Types of Ligand-Receptor Interactions in Molecular Docking

Interaction Type Description Potential Moieties on (4-Chlorophenyl)(indolin-1-yl)methanone
Hydrogen Bonding Electrostatic attraction between a hydrogen atom and a highly electronegative atom (O, N). Carbonyl oxygen (acceptor)
Hydrophobic Interactions Favorable interactions between nonpolar surfaces in an aqueous environment. Chlorophenyl ring, indoline (B122111) ring
Pi-Pi Stacking Stacking of aromatic rings. Chlorophenyl ring, phenyl moiety of indoline
Halogen Bonding Noncovalent interaction involving a halogen atom (e.g., Chlorine). Chlorine atom on the phenyl ring

Prediction of Binding Affinities and Energetics

A primary output of molecular docking is the prediction of binding affinity, which quantifies the strength of the interaction between the ligand and the target protein. This is typically expressed as a docking score, often representing the free energy of binding (ΔG) in units of kcal/mol. A more negative score generally indicates a stronger, more favorable binding interaction.

For example, docking studies on a series of 4-anilino quinazoline (B50416) derivatives against the EGFR tyrosine kinase receptor reported binding energies ranging from -6.74 to -7.46 kcal/mol for the most promising compounds. nih.gov In another study, a potent compound showed a binding energy of -7.43 Kcal/mol against its target. nih.gov These scores are calculated by the docking software's scoring function, which considers energetic contributions from the various interactions described above. While these values are estimations, they are invaluable for ranking potential drug candidates and prioritizing them for further experimental testing. unar.ac.idpreprints.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net The fundamental principle is that the structural properties of a molecule, encoded as numerical descriptors, determine its activity. nih.gov

Development of Linear and Non-Linear QSAR Models

QSAR models are developed using a "training set" of compounds with known biological activities. Molecular descriptors, which are numerical representations of chemical information, are calculated for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum-chemical (e.g., HOMO/LUMO energies), or 3D properties (e.g., surface area).

Linear QSAR Models: These models use linear regression techniques, such as Multiple Linear Regression (MLR), to create a straightforward equation linking the descriptors to the activity. An example of a hypothetical linear model might be: Biological Activity = c0 + c1(Descriptor A) + c2(Descriptor B). While simple and interpretable, linear models may not capture complex, non-linear relationships. researchgate.net

Non-Linear QSAR Models: When the relationship between structure and activity is more complex, non-linear methods are employed. Techniques like Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Gene Expression Programming (GEP) can model intricate patterns in the data. frontiersin.orgnih.govnih.gov For example, a study on methanone derivatives used a non-linear genetic algorithm approach to develop a 4D-QSAR model, achieving high predictive accuracy. researchgate.net Research on other heterocyclic compounds has shown that non-linear models developed with GEP can achieve higher correlation coefficients and better predictive performance than linear models. frontiersin.orgnih.govnih.gov

Table 2: Comparison of Linear and Non-Linear QSAR Modeling Approaches

Feature Linear Models (e.g., MLR) Non-Linear Models (e.g., ANN, GEP)
Algorithm Uses linear regression to fit a straight line/plane to the data. Uses complex algorithms to model non-linear relationships.
Equation Simple, easily interpretable mathematical equation. Complex, often considered a "black box" model.
Data Relationship Assumes a linear correlation between descriptors and activity. Can capture intricate, non-linear patterns in the data.
Performance May be less accurate for complex biological systems. Often yields higher predictive accuracy for complex systems. nih.gov

| Example | pIC50 = 0.5LogP - 0.2MolWeight + 2.1 | A multi-layered neural network or a complex function derived from GEP. |

Validation and Applicability Domain Analysis of QSAR Models

A QSAR model's reliability is contingent upon rigorous validation. nih.gov Validation ensures that the model is not a result of chance correlation and has predictive power for new, untested compounds.

Validation Techniques:

Internal Validation: Techniques like cross-validation (e.g., leave-one-out or LOO-CV) are used to test the model's robustness on the training set itself. The cross-validated correlation coefficient (Q²) is a key metric.

External Validation: The model's predictive power is tested on an independent "test set" of compounds that were not used in its development. The predictive correlation coefficient (R²_pred) is calculated for this set.

Y-Randomization: The biological activity data is randomly shuffled multiple times to generate new QSAR models. A valid model should have significantly lower statistical quality for the randomized data, proving the original correlation was not due to chance.

Applicability Domain (AD): No QSAR model can accurately predict the activity of all possible chemicals. The Applicability Domain defines the chemical space of compounds for which the model is expected to make reliable predictions. nih.govtum.de This is crucial for understanding the model's limitations. mdpi.comnih.govresearchgate.net Predictions for compounds that fall outside the AD are considered extrapolations and are less reliable. The AD is typically defined based on the range of molecular descriptors of the training set compounds.

Table 3: Key Statistical Parameters for QSAR Model Validation

Parameter Description Acceptable Value
R² (Coefficient of Determination) Measures the goodness-of-fit for the training set. > 0.6
Q² (Cross-validated R²) Measures the robustness and internal predictive power of the model. > 0.5
R²_pred (External R²) Measures the predictive power on an external test set. > 0.6

| RMSE (Root Mean Square Error) | Represents the average deviation between predicted and actual values. | As low as possible |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules from first principles. ekb.egmdpi.com DFT calculations can provide deep insights into a molecule's intrinsic properties without the need for experimental data.

DFT analysis of a molecule like this compound would involve optimizing its 3D geometry to find the most stable conformation. From this optimized structure, various electronic properties and reactivity descriptors can be calculated.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, negative potential would be expected around the carbonyl oxygen and the chlorine atom.

Global Reactivity Descriptors: Derived from HOMO and LUMO energies, these descriptors quantify reactivity. They include chemical potential, hardness, softness, and the electrophilicity index, which help predict how the molecule will behave in a chemical reaction. ekb.eg

Studies on structurally similar compounds, such as other 4-chlorophenyl derivatives, have utilized DFT to determine these properties. researchgate.netmdpi.com For example, DFT calculations on a related (4-chlorophenyl) compound determined its optimized geometry and HOMO-LUMO energy gap, providing insights into its stability and potential for electronic interactions. researchgate.net

Note: These values are illustrative, based on published DFT studies of related molecules, and are not specific to this compound. The exact values depend on the specific molecule, DFT functional, and basis set used.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key quantum chemical descriptors that provide information about the reactivity and electronic properties of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

As of the latest literature review, specific studies detailing the HOMO-LUMO analysis for this compound have not been published. Therefore, no quantitative data on its HOMO-LUMO energies and energy gap are available. Such an analysis would typically involve density functional theory (DFT) calculations to determine the electronic distribution and energy levels of the frontier orbitals.

Electrostatic Potential Surface Mapping

Electrostatic potential (ESP) surface mapping is a computational method used to visualize the charge distribution of a molecule. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with other molecules. The ESP map displays regions of negative potential (typically colored in shades of red), which are prone to electrophilic attack, and regions of positive potential (colored in shades of blue), which are susceptible to nucleophilic attack.

A comprehensive search of scientific databases reveals a lack of specific studies on the electrostatic potential surface mapping of this compound. Consequently, there is no available data or visual representation of its charge distribution and reactive sites based on this computational method.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Receptor Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules. These simulations can provide detailed information about the conformational flexibility of a compound and its dynamic interactions within a biological environment, such as the active site of a receptor. By simulating the movements of atoms and molecules over time, MD can help in understanding the stability of ligand-receptor complexes and the energetic landscape of binding.

Currently, there are no published molecular dynamics simulation studies specifically focused on this compound. Such investigations would be instrumental in elucidating its conformational preferences and the dynamics of its potential interactions with biological targets.

In Silico Prediction of Potential Molecular Targets and Modulated Biological Pathways

In silico methods for target prediction are computational approaches used to identify potential protein targets for a given small molecule. These methods often rely on the principle of molecular similarity, where the structure of the query compound is compared to libraries of known active compounds, or on molecular docking, where the compound is computationally fitted into the binding sites of various proteins. The identification of potential molecular targets is a critical step in understanding the pharmacological profile of a compound and the biological pathways it might modulate.

A thorough review of the existing literature indicates that no in silico studies have been reported to predict the molecular targets or the modulated biological pathways for this compound. Such predictive studies are essential for guiding experimental investigations into its potential therapeutic applications.

Mechanistic Preclinical Biological Investigations of 4 Chlorophenyl Indolin 1 Yl Methanone

In Vitro Characterization of Molecular Target Engagement

Enzyme Inhibition Kinetics and Mechanism (e.g., Kinases, Monoamine Oxidases, Cyclooxygenases)

No studies reporting the inhibitory activity of (4-Chlorophenyl)(indolin-1-yl)methanone against key enzyme targets such as kinases, monoamine oxidases, or cyclooxygenases are currently available in the public domain. Consequently, data on its inhibition kinetics, including parameters like IC50, Ki values, and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), could not be located.

Receptor Binding and Allosteric Modulation Studies (e.g., TRP channels)

Information regarding the binding affinity or modulatory effects of this compound on receptors, including but not limited to Transient Receptor Potential (TRP) channels, is not present in the existing scientific literature. Therefore, details on its potential as a receptor agonist, antagonist, or allosteric modulator are unknown.

Cellular Level Mechanistic Studies

Investigation of Intracellular Signaling Pathway Modulation (e.g., NF-κB, eIF4E)

There is a lack of published research investigating the effects of this compound on intracellular signaling pathways. Studies detailing its potential to modulate critical pathways such as NF-κB or eIF4E, which are often implicated in inflammation and cell proliferation, have not been reported.

Analysis of Cellular Responses (e.g., anti-inflammatory, antiproliferative effects in cellular models)

No cellular studies are available that describe the biological responses induced by this compound. As a result, there is no data on its potential anti-inflammatory or antiproliferative effects in various cellular models.

In Vivo Mechanistic Studies in Appropriate Animal Models

A search for in vivo studies in animal models to elucidate the mechanism of action of this compound yielded no results. Therefore, information regarding its effects in a whole-organism context, which is crucial for understanding its potential therapeutic applications and physiological impact, is not available.

Pharmacodynamic Marker Analysis to Assess Target Engagement

There is no specific information available in the current body of scientific literature regarding the use of pharmacodynamic markers to assess the target engagement of this compound in preclinical models. Research detailing the identification of relevant biomarkers, the development of assays to measure these markers, or data from in vivo studies demonstrating a dose-dependent effect on a specific molecular target is not present in the public domain.

Evaluation of Specific Biological Pathway Modulation in Organ Systems

Similarly, literature detailing the evaluation of specific biological pathway modulation by this compound in various organ systems is not available. Preclinical studies investigating the compound's effects on key signaling pathways—such as proliferation, apoptosis, or inflammation—within specific tissues or organ systems have not been published. Consequently, there is no data to present on its mechanism of action at the pathway level in different biological contexts.

Exploration of Compound Selectivity and Specificity for Molecular Targets

Information regarding the selectivity and specificity of this compound for its potential molecular targets is not documented in available research. Studies typically employ techniques such as broad panel kinase screening, receptor binding assays, or other profiling methods to determine a compound's interaction with a wide range of biological targets. The results of such investigations for this compound have not been published, leaving its selectivity profile and potential off-target effects uncharacterized.

Due to the absence of specific preclinical data for this compound, no data tables or detailed research findings can be presented.

Analytical Method Development for Research Quantitation and Purity

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For (4-Chlorophenyl)(indolin-1-yl)methanone, both high-performance liquid chromatography and gas chromatography offer effective solutions for separation and quantification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally unstable compounds like this compound. A validated HPLC method can provide high-resolution separation, enabling accurate quantification and the determination of related substances or impurities. researchgate.netrjptonline.org

A typical reversed-phase HPLC (RP-HPLC) method would be developed. The separation is commonly achieved on a C18 column, which is a non-polar stationary phase. researchgate.netrjptonline.org The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the best separation efficiency. researchgate.netrjptonline.org Gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed to ensure the effective separation of all components. researchgate.netrjptonline.org Detection is frequently performed using a photodiode array (PDA) or UV detector set at a wavelength where the analyte exhibits maximum absorbance. researchgate.netrjptonline.org

Method validation is performed according to established guidelines to ensure linearity, precision, accuracy, specificity, and sensitivity. mdpi.com The limit of detection (LOD) and limit of quantitation (LOQ) are established to define the sensitivity of the method. mdpi.comresearchgate.net For instance, pharmacokinetic studies of compounds with similar chlorophenyl moieties have utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective evolution of HPLC, to determine concentrations in biological matrices like plasma. bjmu.edu.cnbjmu.edu.cn

Table 1: Example HPLC Method Validation Parameters

Parameter Typical Value Description
Linearity (r²) > 0.999 Indicates a strong correlation between concentration and detector response over a specified range. mdpi.commdpi.com
Accuracy (% Recovery) 98-102% Measures the closeness of the experimental value to the true value. rjptonline.org
Precision (% RSD) < 2% Represents the degree of scatter between a series of measurements. rjptonline.orgmdpi.com
Limit of Detection (LOD) µg/mL to ng/mL range The lowest concentration of the analyte that can be reliably detected. mdpi.com
Limit of Quantitation (LOQ) µg/mL to ng/mL range The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. mdpi.com

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. While this compound itself may have limited volatility, GC and particularly GC coupled with Mass Spectrometry (GC-MS) are invaluable for identifying volatile impurities, degradation products, or related analogs. nih.gov GC-MS combines the separation power of GC with the identification capabilities of MS, which separates ions based on their mass-to-charge ratio. phcogres.com

For the analysis of indole (B1671886) derivatives and halogenated compounds, GC-MS provides high sensitivity and specificity. nih.govnih.gov A typical GC method involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (like helium) through a capillary column. notulaebotanicae.roflorajournal.com The column's stationary phase separates compounds based on their boiling points and interactions with the phase. The separated compounds then enter the mass spectrometer, which provides a mass spectrum—a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for structural elucidation and identification. phcogres.comacs.orgresearchgate.net This technique is particularly useful for trace analysis of benzophenone-derived compounds in various matrices. nih.gov

Table 2: Typical GC-MS Operating Conditions

Parameter Example Condition Purpose
Column TR-5MS (or similar non-polar) Stationary phase for separating compounds based on volatility. phcogres.com
Carrier Gas Helium Mobile phase to carry the sample through the column. notulaebotanicae.roflorajournal.com
Injection Mode Split/Splitless Method of introducing the sample onto the column. notulaebotanicae.ro
Oven Temperature Program 40°C to 280°C (gradient) Controlled heating to elute compounds with different boiling points. notulaebotanicae.ro
MS Detector Electron Impact (EI) Ionization Method for fragmenting molecules to produce a characteristic mass spectrum.
Mass Range 40-550 m/z Range of mass-to-charge ratios scanned by the detector. notulaebotanicae.ro

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. iajps.com Given the aromatic rings and the carbonyl group in its structure, this compound is expected to have a characteristic UV absorption spectrum, making it a suitable candidate for this technique. researchgate.net

The fundamental principle is Beer's-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. iajps.com To quantify the compound, a calibration curve is first prepared by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). nih.gov

A significant challenge in spectrophotometric analysis can be interference from other components in the sample matrix. bohrium.com Derivative spectrophotometry can be employed to overcome this issue. nih.govnih.gov By calculating the first or higher-order derivative of the absorbance spectrum, spectral resolution is enhanced, and broad absorption bands from interfering substances can be minimized or eliminated, allowing for more selective and accurate quantification. nih.gov For example, a second-derivative method was found to be effective in reducing matrix effects for the analysis of a benzophenone (B1666685) compound in a complex matrix. nih.govbohrium.com

Table 3: Spectrophotometric Method Parameters for Benzophenone Analogs

Parameter Finding Reference
Analytical Wavelength (λmax) ~285 nm Wavelength of maximum absorbance used for quantification. nih.gov
Derivative Order Zero-crossing first or third derivative Enhances specificity by measuring at the zero-crossing point of an interfering substance. nih.gov
Calibration Range e.g., 1-10 µg/mL The concentration range over which the method is linear. nih.gov
Correlation Coefficient (R²) > 0.999 Demonstrates the linearity of the calibration curve. nih.gov
Limit of Detection (LOD) 0.04 - 0.11 µg/mL The lowest detectable concentration. nih.gov
Limit of Quantitation (LOQ) 0.13 - 0.34 µg/mL The lowest concentration that can be accurately quantified. nih.gov

Electrochemical Detection Methods for Trace Analysis

Electrochemical methods offer high sensitivity and are particularly well-suited for the trace analysis of electroactive compounds. Substituted benzophenones are known to be electrochemically active, undergoing reduction at an electrode surface. iaea.orgresearchgate.net Techniques like cyclic voltammetry and square-wave voltammetry can be used to study the redox behavior of (4-Chlorophenyl)(indolin-yl)methanone and develop quantitative analytical methods.

The analysis is based on applying a potential to an electrode and measuring the resulting current. For benzophenones, the process typically involves a one-electron reduction to form a radical anion. iaea.org The potential at which this reduction occurs is influenced by the substituents on the aromatic rings. iaea.org This property can be exploited for selective analysis.

For quantitative purposes, a calibration curve is constructed by plotting the peak current against the concentration of the analyte. Boron-doped diamond (BDD) electrodes have been successfully used for the determination of benzophenone derivatives in various samples. researchgate.netsemanticscholar.org The method can be highly sensitive, with low detection limits, making it ideal for determining trace amounts of the compound. researchgate.net

Table 4: Electrochemical Analysis of a Benzophenone Analog

Parameter Observation Significance
Technique Cyclic and Square-Wave Voltammetry Methods used to investigate and quantify the electrochemical behavior. researchgate.net
Electrode Boron-Doped Diamond (BDD) Provides a wide potential window and low background current for sensitive measurements. researchgate.netsemanticscholar.org
Reduction Peak Potential e.g., -1.30 V (vs. Ag/AgCl) The potential at which the compound is reduced, characteristic of the molecule. researchgate.net
Detection Limit µg/L range Demonstrates the high sensitivity of the method for trace analysis. researchgate.net
Key Finding Benzophenones undergo one-electron reductions. The fundamental electrochemical process that enables detection. iaea.orgresearchgate.net

Future Research Directions and Emerging Avenues

Design and Synthesis of Multi-Target Directed Ligands Incorporating the (4-Chlorophenyl)(indolin-1-yl)methanone Scaffold

The traditional "one-molecule-one-target" paradigm in drug discovery is often insufficient for complex, multifactorial diseases. researchgate.net This has led to a shift towards the design of Multi-Target Directed Ligands (MTDLs)—single chemical entities engineered to interact with multiple biological targets simultaneously. scielo.brnih.govnih.gov This approach can offer superior efficacy and a better safety profile compared to combination therapies. nih.govacs.org The this compound core is an attractive scaffold for MTDL development due to its synthetic tractability and the known biological relevance of its constituent parts, such as the indole (B1671886) nucleus, which is a common feature in molecules targeting neuroinflammation and Alzheimer's disease. researchgate.netnih.gov

Future research will likely focus on strategies to create MTDLs from this scaffold:

Pharmacophore Hybridization: This involves chemically linking the this compound scaffold with another distinct pharmacophore known to bind to a second target of interest. For instance, incorporating a moiety known to inhibit an enzyme like monoacylglycerol lipase (B570770) (MAGL), as has been explored with other phenyl(piperazin-1-yl)methanone derivatives, could yield a dual-target agent. researchgate.net

Scaffold Merging: This strategy involves fusing key structural features of ligands for two different targets into a single, novel molecule. The indoline (B122111) ring, for example, could be modified to integrate features of a known kinase inhibitor, leveraging the known anticancer potential of many indole-based compounds. nih.gov

Fragment-Based Linking: Fragments that bind to different targets can be identified and then linked together using the indoline or methanone (B1245722) core as a central connector.

Computational tools such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacophore modeling are essential in the rational design of these MTDLs, helping to predict binding affinities and guide synthetic efforts. nih.govspringernature.com

Table 1: Conceptual Design Strategies for MTDLs Based on the this compound Scaffold

Design Strategy Description Potential Second Target Class
Pharmacophore Hybridization Covalently linking the core scaffold to a known pharmacophore for a second target. Cholinesterases, Kinases
Scaffold Merging Integrating key binding features from another ligand class into the core structure. GPCR Ligands, Ion Channel Modulators
Fragment-Based Linking Using the core scaffold to connect two different molecular fragments that each bind to a separate target. Proteases, Epigenetic Targets

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and reducing costs. pharmacophorejournal.comijper.org These computational techniques can analyze vast datasets to identify patterns and make predictions that are beyond human capacity. stanford.edu For the this compound scaffold, AI and ML can be pivotal in exploring its chemical space and predicting the biological activities of its derivatives. nih.gov

Key applications include:

Generative Models for De Novo Design: AI algorithms, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be trained on large libraries of known bioactive molecules. These models can then generate novel molecular structures based on the this compound scaffold that are optimized for predicted activity against a specific target or for desirable physicochemical properties.

Predictive Bioactivity and Property Modeling: ML models, including support vector machines (SVMs) and deep neural networks (DNNs), can be developed to predict the biological activity of novel analogs. stanford.edumdpi.com By training these models on existing structure-activity relationship (SAR) data, researchers can virtually screen thousands of potential compounds, prioritizing the most promising ones for synthesis and experimental testing. acs.orgnih.govtandfonline.com This approach can also be used to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties early in the discovery process. nih.gov

Off-Target Prediction: An important aspect of preclinical research is understanding a compound's full biological profile. AI/ML tools are adept at predicting potential off-target interactions, which can lead to the discovery of new therapeutic applications (drug repurposing) or help to identify potential liabilities. mdpi.comfrontiersin.org

Table 2: Applications of AI/ML in the Development of this compound Analogs

AI/ML Application Technique Example(s) Objective
Virtual Screening Deep Neural Networks (DNNs), Support Vector Machines (SVMs) Predict bioactivity of virtual compounds to prioritize synthesis. nih.gov
***De Novo* Design** Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) Generate novel molecules with optimized properties based on the core scaffold.
ADMET Prediction Random Forest, Gradient Boosting Forecast pharmacokinetic and toxicity profiles of new analogs.
Off-Target Identification Chemical Similarity Methods, Machine Learning Classifiers Predict unintended biological targets to uncover new mechanisms or potential side effects. frontiersin.org

Exploration of Novel Mechanistic Paradigms and Untapped Biological Pathways

While initial research may focus on a hypothesized target, a compound's full therapeutic potential may lie in its activity against unforeseen biological pathways. A key future direction is the systematic exploration of the biological targets of this compound and its derivatives to uncover novel mechanisms of action. This involves moving beyond single-target screening to broader, systems-level investigations.

Emerging avenues for exploration include:

Computational Off-Target Prediction: As mentioned, in silico tools can screen a compound against databases of thousands of proteins to predict likely binding partners. frontiersin.org This can generate new, testable hypotheses about the compound's mechanism of action.

Phenotypic Screening: High-content cellular imaging and other phenotypic screening platforms allow researchers to observe the effects of a compound on cell morphology, protein localization, and other complex cellular processes without a preconceived target bias. nih.gov This approach can reveal unexpected "hidden phenotypes" and point toward novel biological pathways affected by the compound. nih.gov

Chemoproteomics and Metabolomics: Advanced experimental techniques can identify the direct protein targets of a small molecule within a complex biological sample. Furthermore, analyzing a compound's impact on the cellular metabolome can provide critical insights into which metabolic pathways are perturbed, offering clues to its mechanism. nih.gov

Given the structural similarity of the indoline core to scaffolds active in oncology and neurodegenerative disease, future studies could explore targets in these areas, such as tubulin polymerization, protein kinases, or pathways involved in autophagy and clearance of misfolded proteins. nih.govnih.gov

Development of Advanced Prodrug Strategies and Targeted Delivery Systems for Enhanced Research Utility

For a research compound to be a useful tool, it must have physicochemical properties that allow it to reach its site of action in preclinical models. The this compound molecule may have limitations, such as poor solubility or inability to cross biological barriers like the blood-brain barrier (BBB), that could be overcome with advanced formulation and delivery strategies.

Future research in this area will likely focus on two main approaches:

Prodrug Design: A prodrug is an inactive or less active derivative of a parent compound that is converted into the active form in vivo through enzymatic or chemical transformation. sciencepublishinggroup.com Designing prodrugs of this compound could enhance its research utility by improving its solubility, stability, or ability to be delivered to a specific tissue. mdpi.com For example, adding a polar promoiety could increase water solubility, while attaching a lipophilic group could enhance membrane permeability.

Targeted Delivery Systems: Encapsulating the compound within a nanocarrier can dramatically alter its pharmacokinetic profile and enable targeted delivery. nih.gov This is particularly relevant for compounds being investigated for central nervous system (CNS) disorders, where crossing the BBB is a major challenge. mdpi.comsciopen.comnih.govmdpi.com Various nanoparticle-based systems could be developed to carry the compound to its intended site of action for research purposes. cellectar.com

Table 3: Potential Nanocarrier Systems for Research Delivery of this compound

Nanocarrier Type Description Potential Advantage for Research
Liposomes Vesicles composed of a lipid bilayer. Biocompatible; can encapsulate both hydrophilic and hydrophobic compounds.
Polymeric Nanoparticles Solid particles made from biodegradable polymers (e.g., PLGA). mdpi.com Offers controlled and sustained release of the compound. nih.gov
Solid Lipid Nanoparticles (SLNs) Lipid-based nanoparticles that are solid at room temperature. High stability and potential for improved BBB penetration. nih.gov
Micelles Self-assembling core-shell structures formed by amphiphilic polymers. Can solubilize poorly water-soluble compounds for in vivo studies.

By pursuing these advanced strategies, researchers can unlock the full potential of the this compound scaffold, leading to the development of valuable new chemical probes and potentially laying the groundwork for future therapeutic agents.

Q & A

Q. Key Considerations :

  • Solvent Choice : Anhydrous solvents (e.g., dichloromethane) prevent side reactions.
  • Catalysts : Triethylamine neutralizes HCl byproducts, improving reaction efficiency.
  • Purification : Column chromatography or recrystallization (ethanol) enhances purity.

Q. Table 1. Synthetic Methods Comparison

MethodReagents/ConditionsYield/PurityReference
Condensation4-Chlorobenzoyl chloride, indoline, Et₃NHigh purity
Reductive TransamidationMn-mediated, hexane/EtOAc/CHCl₃84.5% yield

Basic: Which spectroscopic and crystallographic techniques validate the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Confirms the indole framework (δ 7.2–7.8 ppm for aromatic protons) and chlorophenyl group (δ 7.4–7.6 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 255.72 (C₁₅H₁₂ClNO) align with theoretical molecular weight .
  • X-ray Crystallography : Resolves dihedral angles between the chlorophenyl and indolinyl groups (51.6° and 89.5°), critical for conformational analysis .

Q. Table 2. Structural Validation Techniques

TechniqueKey DataApplicationReference
¹H/¹³C NMRAromatic proton shifts, carbonyl signalsFunctional group analysis
X-ray DiffractionDihedral angles, unit cell parameters3D conformation analysis

Basic: How can researchers design initial bioactivity screens for this compound?

Methodological Answer:

  • Kinase Inhibition Assays : Use ATP-binding site competition assays (e.g., ADP-Glo™) to test inhibition of kinases like CDK2 or EGFR, leveraging structural similarities to known indole-based inhibitors .
  • Antitumor Activity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial Screening : Conduct disk diffusion or microdilution assays against S. aureus and E. coli to assess MIC values .

Advanced: What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

Methodological Answer:

  • Disorder in Crystal Lattices : Partial occupancy of chlorophenyl groups may require refinement tools (e.g., SHELXL) to model disorder .
  • Hydrogen Bonding Networks : Use Olex2 or Mercury software to map intermolecular O–H⋯O interactions, which stabilize crystal packing .
  • Twinned Crystals : Apply twin refinement protocols in SHELX to deconvolute overlapping reflections .

Q. Table 3. Crystallographic Data

ParameterValue (Adduct Structure)Reference
Dihedral Angle (Phenyl-Piperidine)51.6° (hydroxypiperidine), 89.5° (piperidine)
Space GroupPca2₁ (orthorhombic)

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., NO₂) to the chlorophenyl ring to enhance kinase binding affinity .
  • Scaffold Hybridization : Merge indolin-1-yl with piperazine moieties (e.g., as in ) to improve blood-brain barrier penetration for neuropharmacology .
  • Pharmacokinetic Modeling : Use SwissADME to predict logP and bioavailability, guiding structural modifications .

Advanced: What computational methods predict binding modes and pharmacokinetics?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to kinase ATP pockets (e.g., PDB: 1H1S) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess protein-ligand stability .
  • ADMET Prediction : ProTox-II for toxicity profiling and pkCSM for absorption/distribution parameters .

Advanced: How should researchers resolve contradictions in synthetic yield or bioactivity data?

Methodological Answer:

  • Reproducibility Checks : Validate reaction conditions (e.g., anhydrous vs. ambient moisture) across labs .
  • Statistical Analysis : Apply ANOVA to compare bioactivity datasets; outliers may arise from assay variability (e.g., cell passage number) .
  • Meta-Analysis : Cross-reference crystallographic data (e.g., vs. 20) to identify conformational impacts on activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.